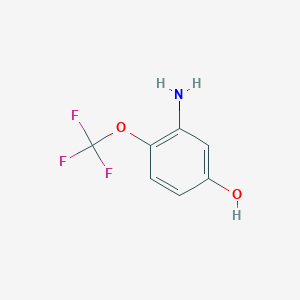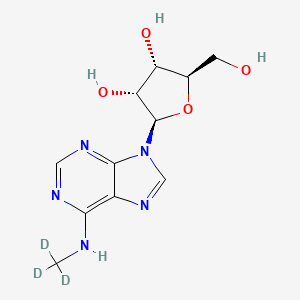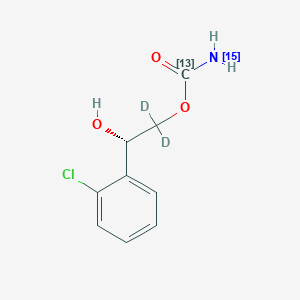
(S)-Carisbamate-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential anticonvulsant and neuroprotective properties. The isotopic labeling with carbon-13, nitrogen-15, and deuterium (d2) allows for detailed studies in pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled starting materials, followed by a series of chemical reactions to form the desired compound. Key steps include:
Formation of the carbamate group: This involves the reaction of an amine with a carbonyl compound in the presence of a catalyst.
Incorporation of isotopes: Isotopically labeled reagents such as carbon-13 labeled carbonyl compounds, nitrogen-15 labeled amines, and deuterium-labeled solvents are used.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification methods such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Investigated for its potential anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate ion channels and neurotransmitter release, thereby exerting its anticonvulsant effects. The isotopic labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights into its distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carisbamate: The parent compound, known for its anticonvulsant properties.
Lacosamide: Another anticonvulsant with a similar mechanism of action.
Levetiracetam: A widely used anticonvulsant with different molecular targets.
Uniqueness
(S)-Carisbamate-13C,15N,d2 is unique due to its isotopic labeling, which allows for detailed studies in pharmacokinetics and metabolic pathways. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into pharmacokinetics, metabolic pathways, and mechanisms of action. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers. The isotopic labeling enhances its utility, allowing for detailed and precise studies that contribute to our understanding of its effects and potential therapeutic uses.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
[(2S)-2-(2-chlorophenyl)-1,1-dideuterio-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i5D2,9+1,11+1 |
InChI-Schlüssel |
OLBWFRRUHYQABZ-RXUIAGAKSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H](C1=CC=CC=C1Cl)O)O[13C](=O)[15NH2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


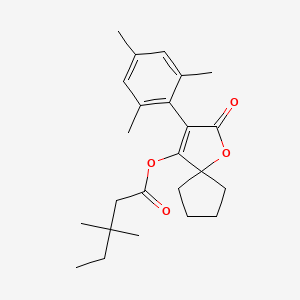
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
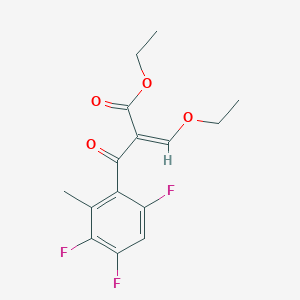
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
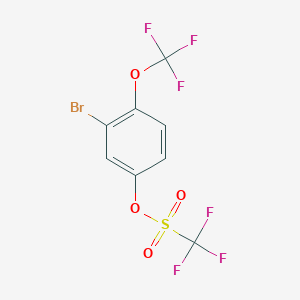
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
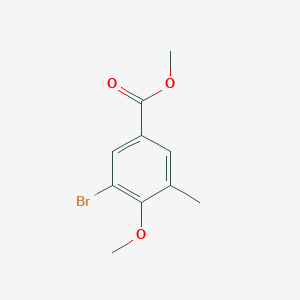
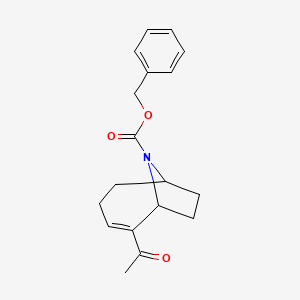
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
